Higher Boiling Point and Flash Point vs. Chloromethyl Analog Reduce Volatility and Improve High-Temperature Process Safety
When selecting between (dichloromethyl)triethoxysilane and (chloromethyl)triethoxysilane for high-temperature curing or solvent-free processes, the target compound offers a significantly lower vapor pressure. Its boiling point is 232 °C, which is approximately 56–59 °C higher than that of the chloromethyl analog (173–176 °C) [1]. Consequently, the flash point rises from 47 °C (chloromethyl analog) to 80 °C [1]. For procurement specifications that require reduced volatile organic compound (VOC) release and improved operator safety at elevated curing temperatures, this difference is a key selection criterion.
| Evidence Dimension | Volatility / Thermal Process Safety |
|---|---|
| Target Compound Data | Boiling Point: 232 °C; Flash Point: 80 °C |
| Comparator Or Baseline | (Chloromethyl)triethoxysilane: Boiling Point: 173–176 °C; Flash Point: 47 °C |
| Quantified Difference | ΔBoiling Point: +56 to +59 °C; ΔFlash Point: +33 °C |
| Conditions | Measured at atmospheric pressure (760 mmHg for target BP; lit. values for comparator from multiple vendor specifications). |
Why This Matters
A higher boiling and flash point translates directly into lower evaporation losses during processing and reduced fire hazard, which is critical for industrial-scale adhesive and sealant manufacturing lines running at elevated temperatures.
- [1] ChemWhat. Chloromethyltriethoxysilane (CAS 15267-95-5). Boiling Point 173–176 °C; Flash Point 135 °F (≈57 °C, though Gelest reports 47 °C). Accessed 2026. View Source
